molecular formula C15H20Cl3N3O2S B414890 2-((1-Butyramido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 302934-31-2

2-((1-Butyramido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B414890
CAS No.: 302934-31-2
M. Wt: 412.8g/mol
InChI Key: RKQRZTYCMMVRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems containing multiple substituents. The complete chemical name this compound reflects the hierarchical structure beginning with the tetrahydrobenzothiophene core as the principal functional group. The benzothiophene system serves as the parent heterocycle, specifically the benzo[b]thiophene variant where the thiophene ring is fused to the benzene ring in the [b] configuration. The tetrahydro designation indicates complete saturation of the benzene portion of the fused ring system, specifically at positions 4, 5, 6, and 7.

The substituent nomenclature reveals the complexity of the molecular architecture, with the carboxamide functional group positioned at the 3-position of the benzothiophene core. The amino group at position 2 serves as the attachment point for the elaborated side chain containing the 1-butyramido-2,2,2-trichloroethyl moiety. This side chain represents a secondary structure where the butyramido group (derived from butyric acid) forms an amide bond with the amino nitrogen of the 2,2,2-trichloroethyl fragment. The systematic classification places this compound within the broader family of benzothiophene derivatives, specifically as a functionalized tetrahydrobenzothiophene carboxamide with halogenated alkyl and acyl substituents.

Properties

IUPAC Name

2-[[1-(butanoylamino)-2,2,2-trichloroethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl3N3O2S/c1-2-5-10(22)20-14(15(16,17)18)21-13-11(12(19)23)8-6-3-4-7-9(8)24-13/h14,21H,2-7H2,1H3,(H2,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQRZTYCMMVRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C2=C(S1)CCCC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-butyramido-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS No. 302934-31-2) is a derivative of benzo[b]thiophene that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and specific studies related to its efficacy against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C15H20Cl3N3O2SC_{15}H_{20}Cl_3N_3O_2S with a molecular weight of 412.76 g/mol. Its structure includes a tetrahydrobenzo[b]thiophene core with functional groups that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit a range of biological activities including antitumor , anti-inflammatory , and antiviral properties. The specific compound has been investigated for its potential in various therapeutic applications.

Antitumor Activity

Several studies have reported on the antitumor effects of related compounds. For instance:

  • IC50 Values : Compounds similar to this compound showed IC50 values ranging from 23.2 to 49.9 μM against various cancer cell lines such as MCF-7 (breast cancer) and others .
  • Mechanism of Action : The compound has been shown to induce apoptosis and necrosis in cancer cells through cell cycle arrest at G2/M and S phases . Flow cytometry analyses revealed significant alterations in DNA content indicative of these processes.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects:

  • Analgesic Studies : Related derivatives have demonstrated analgesic effects exceeding those of standard analgesics like metamizole in animal models .

Antiviral and Antimicrobial Properties

Compounds with similar structures have been noted for their antiviral activities:

  • Mechanisms : Various derivatives have been reported to possess significant antiviral properties against HIV and other viral pathogens .

Case Studies

A selection of studies highlights the biological activity of compounds related to this compound:

StudyBiological ActivityFindings
AntitumorInduced apoptosis in MCF-7 cells with an IC50 of 23.2 μM.
AnalgesicDemonstrated significant pain relief in mice models compared to controls.
AntiviralShowed activity against HIV with a mechanism involving inhibition of viral replication.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The tetrahydrobenzo[b]thiophene scaffold is highly versatile, allowing modifications at the 2-amino and 3-carboxamide positions. Key analogs include:

Compound Name Substituents at 2-Amino Position 3-Position Molecular Weight (g/mol) Key References
Target Compound 1-Butyramido-2,2,2-trichloroethyl Carboxamide ~450 (estimated)
2-Acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide Acetamido Carboxamide 238.3
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide 4-(4-Methoxyphenyl)piperazinylacetamido Carboxamide 455.5
N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1-Methylimidazole-2-yl)thioacetamido Carboxamide ~470 (estimated)
Methyl 2-{[2,2,2-trichloro-1-(isobutyrylamino)ethyl]amino}-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Isobutyramido-2,2,2-trichloroethyl Methyl carboxylate 433.7

Key Observations :

  • Bioactivity : Piperazine-containing analogs (e.g., ) exhibit acetylcholinesterase (AChE) inhibition (60% at 2.6351 mM), surpassing donepezil (40% inhibition), likely due to enhanced receptor interactions from the piperazine moiety.
  • Stereoelectronic Effects : The trichloroethyl group may stabilize the molecule via electron-withdrawing effects, as seen in related compounds with trichloromethyl groups .

Physicochemical Properties

Compound Melting Point (°C) Solubility Spectral Data (IR/NMR)
Target Compound Not reported Likely low in water Expected C=O (1700 cm⁻¹), NH (3300 cm⁻¹)
2-Acetamido Derivative () 180–181 Poor in water IR: 1719 (C=O), 1666 (C=O); 1H NMR: δ 1.86 (m, 4H)
Compound 122 () 234–236 Moderate in DMSO 1H NMR: δ 7.37–7.29 (m, aromatic protons)
Methyl Carboxylate Analog () 80–82 Soluble in ethanol MS: m/z 433.7 [M+Na]+

Key Advantages of the Target Compound

  • Enhanced Stability: The trichloroethyl group may confer resistance to metabolic degradation compared to non-halogenated analogs.
  • Tunable Bioactivity : The butyramido group allows for further derivatization (e.g., prodrug strategies) to optimize pharmacokinetics.

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction is the cornerstone for synthesizing 2-aminothiophene derivatives. For this compound, the protocol involves:

Reagents :

  • Cyclohexanone (1.0 eq)

  • Malononitrile (1.2 eq)

  • Elemental sulfur (1.5 eq)

  • Morpholine (base, 2.0 eq)

Procedure :

  • Cyclohexanone, malononitrile, and morpholine are stirred in ethanol at 60°C for 4 hours.

  • Sulfur is added, and the mixture is refluxed for 12 hours.

  • The product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile , is isolated via filtration (Yield: 85–92%).

Characterization :

  • IR : ν~max~ 2210 cm⁻¹ (C≡N), 3350–3250 cm⁻¹ (NH₂).

  • ¹H NMR (CDCl₃) : δ 1.70–1.85 (m, 4H, cyclohexyl CH₂), 2.60 (t, 2H, J = 5.5 Hz, SCH₂), 4.10 (s, 2H, NH₂).

Hydrolysis of Nitrile to Carboxamide

The nitrile group at position 3 is hydrolyzed to a carboxamide under controlled conditions:

Reagents :

  • 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (1.0 eq)

  • H₂O₂ (30%, 3.0 eq)

  • NaOH (2.0 eq)

Procedure :

  • The nitrile is stirred with H₂O₂ and NaOH in H₂O/EtOH (1:1) at 80°C for 6 hours.

  • The product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , is recrystallized from ethanol (Yield: 78–85%).

Characterization :

  • IR : ν~max~ 1675 cm⁻¹ (C=O), 3320–3180 cm⁻¹ (NH₂).

  • ¹³C NMR (DMSO-d₆) : δ 169.5 (C=O), 115.2 (C-3), 25.1–35.8 (cyclohexyl carbons).

Functionalization of the 2-Amino Group

Reductive Amination with Trichloroacetaldehyde (Chloral)

Objective : Introduce the trichloroethyl group via reductive amination.

Reagents :

  • 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 eq)

  • Trichloroacetaldehyde (chloral, 1.2 eq)

  • NaBH₃CN (1.5 eq)

Procedure :

  • Chloral and NaBH₃CN are added to the amine in MeOH at 0°C.

  • The mixture is stirred at room temperature for 24 hours.

  • The intermediate 2-(2,2,2-trichloroethylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is isolated (Yield: 65–70%).

Characterization :

  • MS (ESI) : m/z 356 [M+H]⁺.

  • ¹H NMR (CDCl₃) : δ 3.80 (s, 2H, NHCH₂CCl₃), 5.20 (br s, 1H, NH).

Acylation with Butyryl Chloride

Objective : Introduce the butyramido group.

Reagents :

  • 2-(2,2,2-trichloroethylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 eq)

  • Butyryl chloride (1.5 eq)

  • Triethylamine (2.0 eq)

Procedure :

  • The amine is dissolved in dry DCM under N₂.

  • Butyryl chloride and Et₃N are added dropwise at 0°C.

  • The mixture is stirred at room temperature for 6 hours.

  • The product is purified via silica gel chromatography (Yield: 60–68%).

Characterization :

  • IR : ν~max~ 1730 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide).

  • ¹³C NMR (DMSO-d₆) : δ 172.1 (C=O butyramido), 169.8 (C=O carboxamide), 95.4 (CCl₃).

Alternative Route: Urea Linkage Formation

Reaction with Trichloroethyl Isocyanate

Reagents :

  • 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (1.0 eq)

  • 2,2,2-Trichloroethyl isocyanate (1.2 eq)

Procedure :

  • The amine and isocyanate are stirred in THF at 25°C for 12 hours.

  • The urea intermediate is isolated and acylated with butyryl chloride as in Section 3.2.

Yield : 55–62% over two steps.

Optimization and Challenges

Critical Parameters

  • Temperature Control : Excessive heat during acylation leads to decomposition of the trichloroethyl group.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times.

Yield Comparison

MethodIntermediate YieldFinal Yield
Reductive Amination65–70%60–68%
Urea Linkage70–75%55–62%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.